molecular formula C19H23Cl2N3O2S2 B2441671 2-(3-((4-Chlorophenyl)thio)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330294-54-6

2-(3-((4-Chlorophenyl)thio)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2441671
CAS No.: 1330294-54-6
M. Wt: 460.43
InChI Key: QLPUIKFMJWDTQZ-UHFFFAOYSA-N
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Description

2-(3-((4-Chlorophenyl)thio)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H23Cl2N3O2S2 and its molecular weight is 460.43. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S2.ClH/c1-2-23-9-7-14-15(11-23)27-19(17(14)18(21)25)22-16(24)8-10-26-13-5-3-12(20)4-6-13;/h3-6H,2,7-11H2,1H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPUIKFMJWDTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((4-Chlorophenyl)thio)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride , often referred to as THTP derivative, is a synthetic molecule of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its interactions with various biological targets and its therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23Cl2N3O2S2C_{19}H_{23}Cl_{2}N_{3}O_{2}S_{2} with a molecular weight of 460.4 g/mol . The compound features a thieno[2,3-c]pyridine core that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H23Cl2N3O2S2C_{19}H_{23}Cl_{2}N_{3}O_{2}S_{2}
Molecular Weight460.4 g/mol
CAS Number1330294-54-6

1. Pharmacological Effects

Research has indicated that compounds similar to THTP derivatives exhibit significant pharmacological effects, particularly as inhibitors of phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. Inhibiting this enzyme can have implications for treating conditions such as hypertension and anxiety disorders.

Case Study: hPNMT Inhibition
A study demonstrated that THTP derivatives showed varying degrees of hPNMT inhibitory potency compared to traditional inhibitors like tetrahydroisoquinoline (THIQ). The thieno ring structure enhances selectivity towards the α2-adrenoceptor, which is crucial for modulating neurotransmitter release in the central nervous system (CNS) .

2. Antioxidant Activity

Preliminary studies suggest that THTP derivatives possess antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Research Findings:

  • In vitro assays showed that THTP derivatives could significantly reduce reactive oxygen species (ROS) levels in cell cultures.
  • The antioxidant activity was quantified using DPPH and ABTS assays, indicating a potential role in preventing cellular damage .

3. Antimicrobial Properties

Some studies have explored the antimicrobial potential of THTP derivatives. The presence of the thio group in the structure appears to enhance the antimicrobial activity against various bacterial strains.

Table: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

4. Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines revealed that THTP derivatives exhibit selective cytotoxic effects. The compound demonstrated significant inhibition of cell proliferation in certain cancer types while showing lower toxicity in normal cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, such as coupling the 4-chlorophenylthio moiety to a propanamide backbone, followed by cyclization to form the tetrahydrothieno[2,3-c]pyridine core. Purification methods like column chromatography (using gradients of ethyl acetate/hexane) and recrystallization (e.g., from ethanol/water mixtures) are critical to achieve >95% purity. Structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential .

Q. Which spectroscopic techniques are most effective for structural characterization?

X-ray crystallography provides definitive proof of stereochemistry and crystal packing, as demonstrated in analogous thiophene derivatives . Complementary techniques include:

  • NMR : Assign proton environments (e.g., distinguishing ethyl and tetrahydrothieno protons).
  • FT-IR : Confirm carbonyl (amide) and thioether functional groups.
  • HPLC-MS : Monitor purity and detect trace impurities .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust/volatility.
  • Storage : Store at -20°C in airtight containers to prevent hydrolysis of the amide bond .

Q. How can solubility challenges be addressed in biological assays?

Test solvents like DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for in vitro studies). Sonication or mild heating (≤40°C) may aid dissolution. Centrifugation (10,000 rpm, 5 min) removes undissolved particulates .

Q. What preliminary assays are recommended to explore bioactivity?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions?

Use a Box-Behnken design to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies optimal conditions while minimizing trials. For example, a study on similar heterocycles achieved 85% yield improvement using DoE .

Q. What computational tools predict reaction pathways for derivative synthesis?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. Software like Gaussian or ORCA can predict regioselectivity in thiophene functionalization. ICReDD’s integrated computational-experimental workflows are ideal for rapid reaction discovery .

Q. How to resolve contradictions in bioactivity data across studies?

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell passage numbers).
  • Off-target profiling : Use proteome-wide screens (e.g., phage display) to rule out nonspecific binding .

Q. What strategies improve stability in formulation studies?

  • Lyophilization : Assess stability in lyophilized vs. solution states (e.g., pH 7.4 buffer).
  • Excipient screening : Test cyclodextrins or liposomes for encapsulation to prevent degradation.
  • Forced degradation : Expose to heat (40°C), light (UV-Vis), and humidity (75% RH) for 14 days .

Q. How to design a reactor for scalable synthesis?

  • Continuous-flow systems : Enhance heat/mass transfer for exothermic steps (e.g., thioether formation).
  • Membrane separation : Integrate nanofiltration to remove by-products (e.g., unreacted 4-chlorothiophenol).
  • Process analytical technology (PAT) : Use in-line FTIR or Raman probes for real-time monitoring .

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